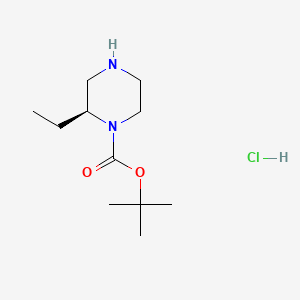
Benzyl ((1S,2R)-2-hydroxycyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl ((1S,2R)-2-hydroxycyclohexyl)carbamate is an organic compound characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a cyclohexyl ring with a hydroxyl group in the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((1S,2R)-2-hydroxycyclohexyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a stereoselective reduction to yield (1S,2R)-2-hydroxycyclohexanone.
Formation of Carbamate: The hydroxyl group of (1S,2R)-2-hydroxycyclohexanone is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Reduction: Utilizing catalytic hydrogenation for the reduction step.
Efficient Carbamation: Employing continuous flow reactors to enhance the efficiency and yield of the carbamation reaction.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups via nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Sodium hydride (NaH) in DMF (Dimethylformamide) for deprotonation followed by the addition of an electrophile.
Major Products:
Oxidation: (1S,2R)-2-oxocyclohexylcarbamate.
Reduction: Benzyl ((1S,2R)-2-aminocyclohexyl)carbamate.
Substitution: Various substituted benzyl ((1S,2R)-2-hydroxycyclohexyl)carbamates depending on the electrophile used.
Chemistry:
Catalysis: Used as a ligand in asymmetric catalysis due to its chiral nature.
Polymer Science: Incorporated into polymer backbones to impart specific properties such as flexibility and thermal stability.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Modification: Used in the modification of proteins to study structure-function relationships.
Medicine:
Drug Development: Explored as a potential prodrug for delivering active pharmaceutical ingredients.
Therapeutic Agents: Investigated for its potential anti-inflammatory and analgesic properties.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific mechanical and thermal properties.
Coatings: Employed in the development of protective coatings due to its stability and reactivity.
Mécanisme D'action
The mechanism by which Benzyl ((1S,2R)-2-hydroxycyclohexyl)carbamate exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating biochemical pathways such as signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
Benzyl ((1R,2S)-2-hydroxycyclohexyl)carbamate: A diastereomer with different stereochemistry.
Benzyl ((1S,2R)-2-aminocyclohexyl)carbamate: A reduced form with an amine group instead of a hydroxyl group.
Uniqueness:
Chirality: The specific (1S,2R) configuration imparts unique stereochemical properties.
Functional Groups: The combination of benzyl, hydroxyl, and carbamate groups provides a versatile platform for chemical modifications.
Propriétés
IUPAC Name |
benzyl N-[(1S,2R)-2-hydroxycyclohexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13-9-5-4-8-12(13)15-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,16H,4-5,8-10H2,(H,15,17)/t12-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQLGJJPYSFXPM-QWHCGFSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)NC(=O)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679585 |
Source


|
| Record name | Benzyl [(1S,2R)-2-hydroxycyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187334-05-0 |
Source


|
| Record name | Benzyl [(1S,2R)-2-hydroxycyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Methyl (2R)-3-[4-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B599304.png)
